

# Deacetyldiltiazem CAS number and chemical information

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## Compound of Interest

Compound Name: Deacetyldiltiazem

Cat. No.: B1669934

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## Deacetyldiltiazem: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Deacetyldiltiazem** is the principal active metabolite of diltiazem, a widely used non-dihydropyridine calcium channel blocker. Diltiazem is prescribed for the management of hypertension, angina pectoris, and certain cardiac arrhythmias. Following administration, diltiazem undergoes extensive metabolism, primarily through deacetylation, to form **deacetyldiltiazem**. This metabolite is not merely an inactive byproduct; it retains a significant portion of the pharmacological activity of the parent compound and contributes to its overall therapeutic effect. This technical guide provides an in-depth overview of the chemical properties, synthesis, analytical methods, and pharmacological profile of **deacetyldiltiazem**.

### Chemical and Physical Properties

**Deacetyldiltiazem** is a benzothiazepine derivative. The following tables summarize its key chemical and physical properties.

#### Table 1: Chemical Identifiers and General Data

| Property                      | Value   | Source(s) |
|-------------------------------|---|-----------|
| CAS Number (Free Base)        | 42399-40-6  | [1]       |
| CAS Number (HCl Salt)         | 75472-91-2  | [2][3][4] |
| Molecular Formula (Free Base) | C <sub>20</sub> H <sub>24</sub> N <sub>2</sub> O <sub>3</sub> S                                       | [5]       |
| Molecular Formula (HCl Salt)  | C <sub>20</sub> H <sub>25</sub> ClN <sub>2</sub> O <sub>3</sub> S                                     |           |
| IUPAC Name                    | (2S,3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one |           |
| Synonyms                      | Desacetyldiltiazem, Deacetyl-diltiazem, Diltiazem Impurity F  |           |
| SMILES                        | CN(C)CCN1C2=CC=CC=C2S-<br>-INVALID-LINK--<br>O">C@HC3=CC=C(C=C3)OC                                    |           |
| InChIKey                      | NZHUXMZTSSZXS-<br>MOPGFXCFSA-N  |           |

**Table 2: Physicochemical Properties**

| Property                     | Value  | Source(s) |
|------------------------------|--|-----------|
| Molecular Weight (Free Base) | 372.48 g/mol   |           |
| Molecular Weight (HCl Salt)  | 408.94 g/mol   |           |
| Physical Description         | White to off-white solid                             |           |
| Melting Point (HCl Salt)     | 133 - 136°C  |           |
| Solubility (HCl Salt)        | Slightly soluble in water, chloroform, and methanol. |           |
| pKa (of parent Diltiazem)    | 8.06   |           |
| LogP (Computed)              | 2.5  |           |

**Table 3: Spectroscopic Data**

| Technique                                   | Data Highlights   | Source(s) |
|---|---|-----------|
| <sup>1</sup> H NMR (600 MHz, Water, pH 7.0) | δ (ppm): 7.84-7.04 (m, aromatic H), 5.24-5.20 (m), 4.11-4.06 (m), 3.87 (s, OCH <sub>3</sub> ), 3.56-3.26 (m), 2.88 (s, N(CH <sub>3</sub> ) <sub>2</sub> ), 1.93 (m) |           |
| <sup>13</sup> C NMR (from HSQC)             | Correlations observed for aromatic, methoxy, and aliphatic carbons.   |           |
| UV λ <sub>max</sub> (of parent Diltiazem)   | 237 - 240 nm  |           |
| Mass Spectrometry (MS/MS)                   | Precursor [M+H] <sup>+</sup> : 373.158.<br>Major fragments: m/z 178.0312, 150.0362.   |           |

**Table 4: Crystallographic Data (for racemic cis-isomer)**

| Parameter            | Value  | Source(s) |
|----------------------|--|-----------|
| Crystal System       | Monoclinic   |           |
| Space Group          | P b c n  |           |
| Unit Cell Dimensions | a = 11.447 Å, b = 12.989 Å, c = 24.881 Å, $\alpha = 90^\circ$ , $\beta = 90^\circ$ , $\gamma = 90^\circ$ |           |

## Pharmacology and Metabolism

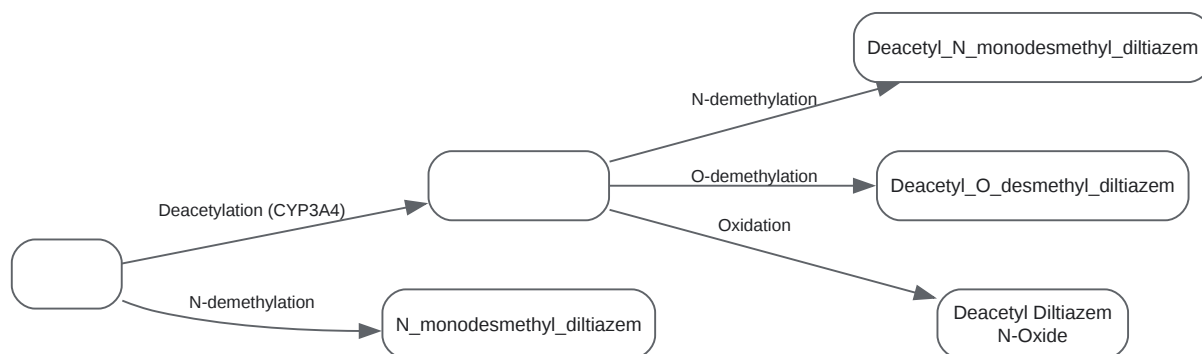
**Deacetyldiltiazem** is an active metabolite of diltiazem and exhibits a similar pharmacological profile, acting as a calcium channel blocker. It is estimated to possess 25-50% of the coronary vasodilatory activity of the parent compound.

## Mechanism of Action

Like diltiazem, **deacetyldiltiazem** inhibits the influx of extracellular calcium ions through L-type calcium channels in cardiac and vascular smooth muscle cells. This reduction in intracellular calcium leads to relaxation of the vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure. In cardiac tissue, it slows atrioventricular nodal conduction.

## Metabolic Pathway

Diltiazem is extensively metabolized in the liver by the cytochrome P450 enzyme system, particularly CYP3A4. The primary metabolic pathway is deacetylation to form **deacetyldiltiazem**. **Deacetyldiltiazem** can be further metabolized through N-demethylation and O-demethylation.



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Caption: Metabolic pathway of diltiazem.

## Experimental Protocols

### Synthesis of Deacetyldiltiazem Hydrochloride

A common route for the synthesis of diltiazem involves the acetylation of **deacetyldiltiazem**. The reverse process, the hydrolysis of diltiazem, can yield **deacetyldiltiazem**. Alternatively, **deacetyldiltiazem** can be synthesized from its precursors. The following is a general protocol for the N-alkylation step to produce **deacetyldiltiazem**.

Materials:

- (+)-cis-3-hydroxy-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one
- 2-Dimethylaminoethyl chloride hydrochloride
- Potassium carbonate ( $K_2CO_3$ )
- Toluene
- N-methyl-2-pyrrolidone or DMF
- Water

- Tetrabutylammonium hydrogen sulfate (optional, as a phase-transfer catalyst)

#### Procedure:

- Suspend (+)-cis-3-hydroxy-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one in toluene and N-methyl-2-pyrrolidone (or DMF).
- Add potassium carbonate and 2-dimethylaminoethyl chloride hydrochloride to the suspension. A catalytic amount of tetrabutylammonium hydrogen sulfate can also be added.
- Heat the suspension to approximately 90°C.
- Add a small amount of water and continue heating for several hours (e.g., 5 hours).
- Monitor the reaction progress using a suitable technique such as Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to about 30°C and dilute with water.
- Separate the organic phase and wash it with water.
- The resulting toluene phase contains **deacetyldiltiazem**. This can be isolated and purified using column chromatography or converted to the hydrochloride salt by treatment with gaseous HCl in a suitable solvent like acetone, followed by recrystallization from a solvent such as butanol.

## Analysis by High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC method for the simultaneous determination of diltiazem and **deacetyldiltiazem** in biological samples.

#### Instrumentation:

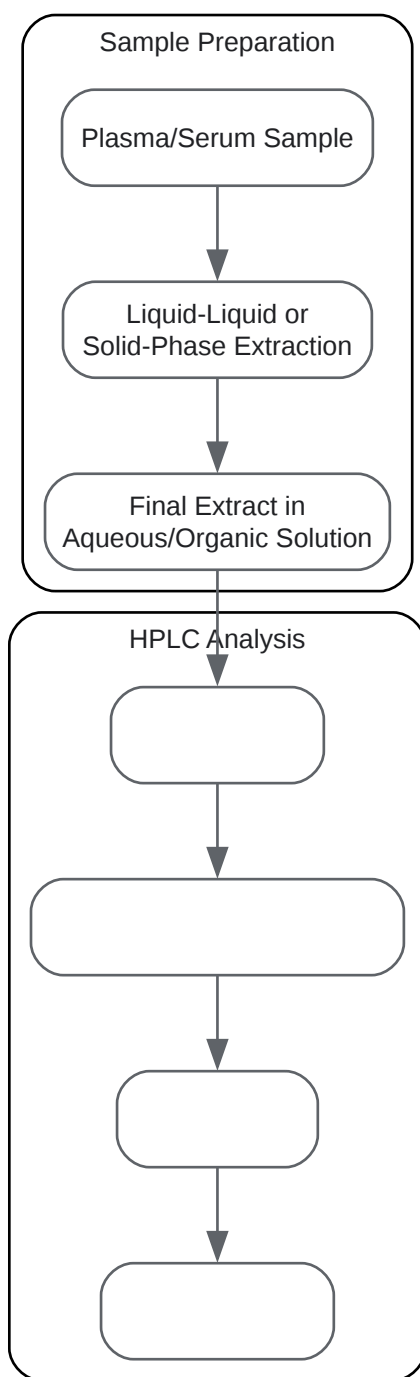
- HPLC system with a UV detector
- Supelcosil LC-CN column (e.g., 7.5 cm x 4.6 mm, 3 µm particle size) or a C8/C18 column.

**Sample Preparation (from serum/plasma):**

- Perform a liquid-liquid extraction or solid-phase extraction.
- For liquid-liquid extraction: Basify the serum sample and extract with methyl-tert-butyl ether.
- Perform a back-extraction into a hydrochloric acid solution.
- For solid-phase extraction: Condition a cyanopropyl or C18 cartridge. Apply the sample, wash, and elute with an organic solvent like methanol.
- Inject the final extract into the HPLC system.

**Chromatographic Conditions:**

- Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M phosphate buffer, pH 7.4 or acetate buffer, pH 6.3) and an organic modifier (e.g., methanol or acetonitrile). A common composition is methanol-phosphate buffer (62:38, v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 240 nm.
- Column Temperature: Ambient or controlled (e.g., 50°C).

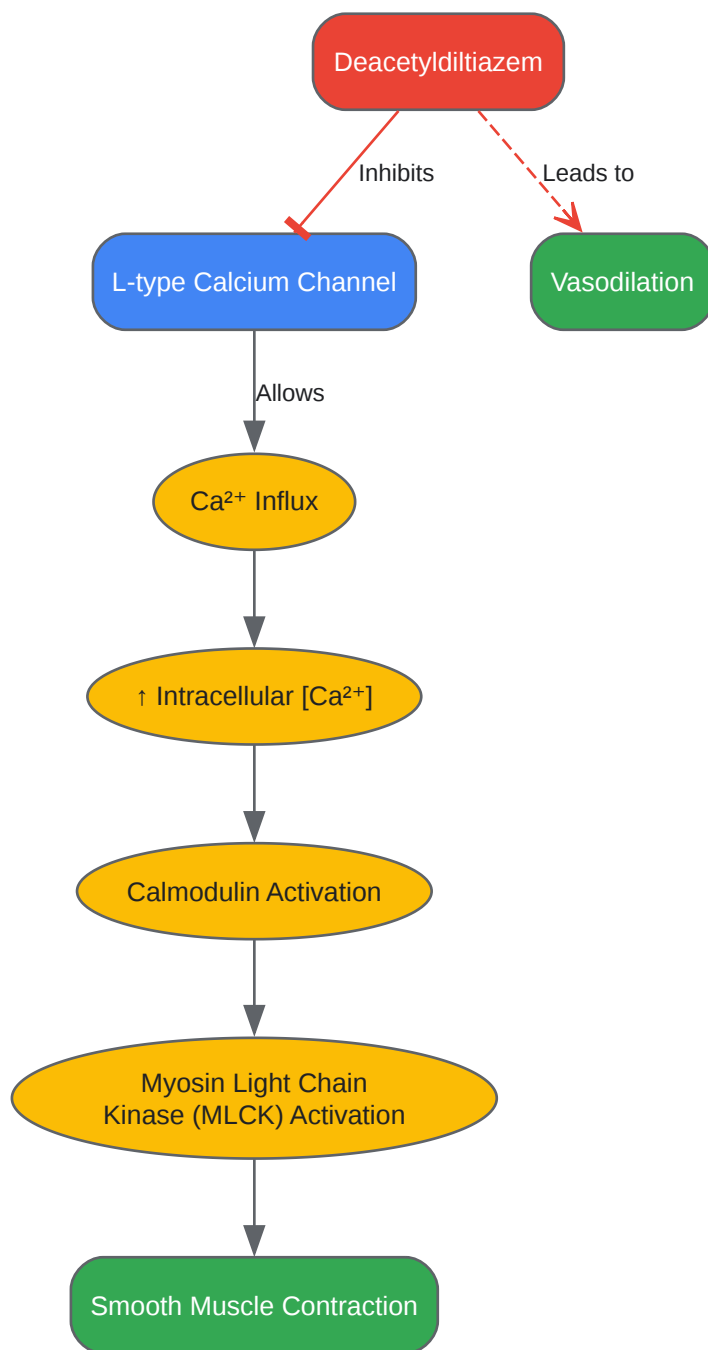


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Caption: HPLC analysis workflow.

## Signaling Pathway Diagram

The primary mechanism of action for **deacetyldiltiazem**, similar to diltiazem, is the blockade of L-type calcium channels. This action disrupts the signaling cascade that leads to muscle contraction.



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